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Compound of Interest |

(2S)-2-amino-2-(2-
Compound Name:
bromophenyl)acetic acid

CAS No.: 339274-34-9

Cat. No.: B3129856

Get Quote

In the landscape of modern drug discovery and development, the precise characterization of
novel active pharmaceutical ingredients (APISs) is paramount. Non-proteinogenic amino acids,
such as (2S)-2-amino-2-(2-bromophenyl)acetic acid, are critical building blocks for
peptidomimetics and other therapeutics. Their unique structural features, including
stereochemistry and substitutions on the aromatic ring, directly influence their biological activity
and pharmacokinetic profiles.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and cost-
effective analytical technique for verifying the chemical structure of these molecules.[1] An IR
spectrum provides a unigue molecular "fingerprint," revealing the presence and chemical
environment of key functional groups through their vibrational frequencies.[2] This guide
provides a detailed analysis of the expected IR absorption peaks for (2S)-2-amino-2-(2-
bromophenyl)acetic acid, grounded in fundamental principles and comparative data from
analogous structures. We will explore the profound impact of its zwitterionic nature on the
spectrum and offer a practical protocol for data acquisition.
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The Decisive Influence of Zwitterionic State in the
Solid Phase

A foundational concept in the IR analysis of amino acids is their existence as zwitterions,
particularly in the solid state in which spectra are commonly acquired.[3] A zwitterion is a
neutral molecule possessing formal positive and negative charges on different functional
groups.[3] In (2S)-2-amino-2-(2-bromophenyl)acetic acid, the basic amine group
deprotonates the acidic carboxylic acid group, yielding an ammonium cation (-NHs*) and a
carboxylate anion (-COO~). This intramolecular acid-base reaction fundamentally alters the
expected IR spectrum. Instead of observing a characteristic broad O-H stretch from a
carboxylic acid and a standard N-H stretch from a primary amine, we see distinct absorptions
corresponding to the ammonium and carboxylate moieties.[4][5]

Figure 1: Equilibrium between the non-ionic and zwitterionic forms of (2S)-2-amino-2-(2-
bromophenyl)acetic acid.

Predicted IR Peak Assignments for (2S)-2-amino-2-
(2-bromophenyl)acetic acid

The following sections detail the predicted vibrational modes and their corresponding
wavenumber regions for the title compound, based on established group frequencies for
zwitterionic amino acids and substituted aromatics.

Ammonium (-NHs*) and Hydroxyl (-OH) Region (3300 -
2500 cm™?)

Unlike the sharp, medium-intensity peaks of a primary amine (~3400-3300 cm™1), the N-H
stretching vibrations of the ammonium group (-NHs*) in a zwitterion are significantly broadened
and shifted to lower frequencies due to hydrogen bonding. These absorptions typically appear
as a strong, broad band spanning from approximately 3200 cm~* down to 2500 cm~1. This
complex band system often overlaps with the C-H stretching vibrations.[5]

Furthermore, the classic, very broad O-H stretch of a hydrogen-bonded carboxylic acid dimer
(typically centered around 3000 cm™1) is absent in the zwitterionic form.[6][7] The presence of
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the broad ammonium absorption, rather than a carboxylic acid O-H band, is a key indicator of
the zwitterionic state.

C-H Stretching Region (3100 - 2850 cm™?)

Within the broad ammonium absorption, sharper peaks corresponding to C-H stretching can be
resolved.

e Aromatic C-H Stretch (3100 - 3000 cm~1): The C-H bonds on the bromophenyl ring will
produce weak to medium absorptions at wavenumbers slightly above 3000 cm~1.[8]

 Aliphatic C-H Stretch (~2960 - 2850 cm~1): A weak absorption is expected from the
stretching of the C-H bond at the alpha-carbon (the chiral center).

The Carbonyl and Aromatic Region (1700 - 1400 cm™?)

This region is highly diagnostic for amino acids.

o Carboxylate Asymmetric Stretch (~1610 - 1550 cm~1): The most significant feature
confirming the zwitterion is the absence of a sharp carbonyl (C=0) peak from a carboxylic
acid (1760-1690 cm~1).[9][10] Instead, a strong, sharp absorption corresponding to the
asymmetric stretching of the carboxylate group (-COO~) appears in this region.[5]

¢ N-H Bending (~1620 - 1500 cm~1): The bending vibration (scissoring) of the -NHs* group
also occurs in this range and may overlap with the carboxylate stretch.

e Aromatic C=C Stretching (~1600 - 1450 cm~1): The phenyl ring exhibits several
characteristic C=C in-ring stretching vibrations. These typically appear as a series of medium
to sharp peaks.[3]

o Carboxylate Symmetric Stretch (~1420 - 1380 cm~1): A weaker, but distinct, peak
corresponding to the symmetric stretch of the -COO~ group is expected here. The presence
of both asymmetric and symmetric carboxylate stretches is definitive proof of the
deprotonated carboxyl group.

Fingerprint Region (< 1400 cm™?)

This region contains a wealth of complex, unique vibrations.
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e C-O Stretch (~1320-1210 cm~1): While characteristic of carboxylic acids, a C-O stretching
band is still present in the zwitterionic form, though its position can be influenced by the
molecular environment.[6]

e Aromatic C-H Out-of-Plane (OOP) Bending (~770 - 730 cm~1): The substitution pattern on
the aromatic ring gives rise to strong, characteristic C-H "oop" bands. For an ortho-
disubstituted ring (1,2-disubstituted), a strong absorption is expected in this range.

e Carbon-Bromine (C-Br) Stretch (~650 - 550 cm~1): A medium to strong absorption
corresponding to the C-Br stretching vibration is predicted in the low-frequency region of the
spectrum. The presence of this peak is a direct confirmation of the bromine substituent.

Summary of Predicted Frequencies

The expected IR absorptions for solid-phase (2S)-2-amino-2-(2-bromophenyl)acetic acid are
summarized below.
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Wavenumber ] ) ]
Vibrational Mode Expected Intensity Notes
(cm™)
) Overlaps with C-H
-NHs* (Ammonium)
) stretches. A key
3200 - 2500 Symmetric & Strong, Broad o
) indicator of the
Asymmetric Stretch o
zwitterionic state.
Appears as sharp
3100 - 3000 Aromatic C-H Stretch Medium to Weak peaks on top of the
broader -NHs* band.
Aliphatic a-C-H May be obscured by
~2950 Weak
Stretch the -NHs* band.
Absence of a C=0
peak at ~1700 cm~tis
-COO~ (Carboxylate) N )
1610 - 1550 ] Strong critical. This peak
Asymmetric Stretch i
confirms the
carboxylate anion.[5]
. Often overlaps with
-NHsz* (Ammonium) ) )
1620 - 1500 _ Medium the asymmetric -
Bending
COO- stretch.
Aromatic C=C In-Ring ) A series of peaks is
1600 - 1450 Medium, Sharp
Stretch expected.
Paired with the
-COO~ (Carboxylate) ) asymmetric stretch,
1420 - 1380 ) Medium to Weak ]
Symmetric Stretch confirms the
carboxylate group.
. Characteristic of
Aromatic C-H Out-of- ) o
770-730 Strong ortho-disubstitution on
Plane Bend )
the benzene ring.
Confirms the
650 - 550 C-Br Stretch Medium to Strong presence of the

bromine substituent.
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Comparative Analysis: (2S)-2-amino-2-(2-
bromophenyl)acetic acid vs. L-Phenylalanine

Comparing the predicted spectrum to that of a well-known, structurally similar amino acid like L-
Phenylalanine highlights the influence of the bromine substituent. L-Phenylalanine also exists
as a zwitterion in its solid form.

Predicted for Experimental for L- .
. . . Key Differences
Vibrational Mode Target Compound Phenylalanine

(cm™) (cm™)

and Rationale

Largely similar, as
-NHs* Stretch 3200 - 2500 Broad, ~3100 - 2600 both are a-amino acid

zwitterions.

The electronic effect
of the electron-
withdrawing bromine
-COO~ Asymmetric atom may cause a
1610 - 1550 ~1580 ) o
Stretch slight shift in the
carboxylate frequency
compared to

phenylalanine.

The out-of-plane
bending is highly
Aromatic C-H OOP ~740 and ~700 sensitive to the
770 - 730 (ortho) o
Bend (mono) substitution pattern.
This is a major point

of differentiation.

This peak is unique to

the brominated

compound and serves
C-Br Stretch 650 - 550 Absent o

as a definitive marker

for its identification

against phenylalanine.
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Note: Experimental data for L-Phenylalanine is sourced from publicly available spectral
databases.[11][12]

Experimental Protocol: Acquiring a High-Quality
FTIR-ATR Spectrum

To validate the predicted spectral features, a solid-state FTIR spectrum can be easily acquired.
The Attenuated Total Reflectance (ATR) technique is recommended due to its minimal sample
preparation and high reproducibility.

Methodology

 Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory (typically with a
diamond or germanium crystal) are clean. Run a background scan to account for
atmospheric CO2 and Hz20.

o Sample Preparation: Place a small amount (1-5 mg) of the solid (2S)-2-amino-2-(2-
bromophenyl)acetic acid powder directly onto the ATR crystal.

o Data Acquisition: Apply consistent pressure using the ATR's pressure clamp to ensure good
contact between the sample and the crystal.

e Scanning: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4
cm~L,

e Processing: The resulting spectrum should be baseline-corrected and displayed in terms of
transmittance or absorbance versus wavenumber (cm~1).

Figure 2: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of (2S)-2-amino-2-(2-bromophenyl)acetic acid is dominated by
features characteristic of its zwitterionic structure in the solid phase. Key diagnostic peaks
include the broad ammonium (-NHs*) stretch, the strong asymmetric carboxylate (-COO™)
stretch around 1550-1610 cm~1, and the absence of a typical carboxylic acid C=0 peak at
~1700 cm~1, Furthermore, the spectrum can be definitively distinguished from its non-
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brominated analog, L-phenylalanine, by the presence of a C-Br stretch in the low-frequency

region (650-550 cm~1) and a distinct aromatic C-H out-of-plane bending pattern characteristic

of ortho-disubstitution. This predictive and comparative guide provides a robust framework for

researchers and drug development professionals to interpret spectral data, confirm molecular

identity, and ensure the quality of this important pharmaceutical building block.
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Contact our Ph.D. Support Team for a compatibility check
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